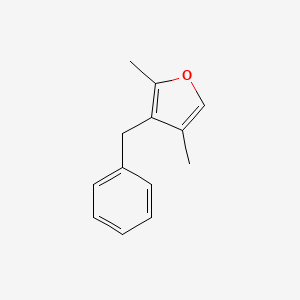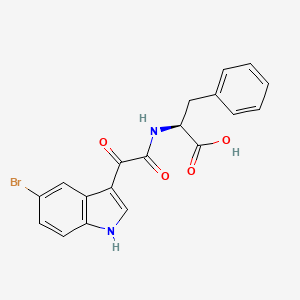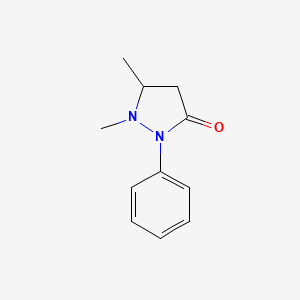![molecular formula C8H12ClNO2S B12910800 5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one CAS No. 89660-96-8](/img/structure/B12910800.png)
5-[(tert-Butylsulfanyl)methyl]-4-chloro-1,2-oxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is a chemical compound that features a tert-butylthio group attached to a methyl group, which is further connected to a 4-chloroisoxazol-3(2H)-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the introduction of the tert-butylthio group into the isoxazole ring. One common method involves the reaction of tert-butylthiol with an appropriate isoxazole precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating its nucleophilic attack on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the isoxazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives.
Aplicaciones Científicas De Investigación
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylthio group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used as a flavoring agent and in gas odorant blends.
4-Chloroisoxazole: A related compound with a similar isoxazole core, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-((tert-Butylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the combination of the tert-butylthio group and the 4-chloroisoxazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89660-96-8 |
|---|---|
Fórmula molecular |
C8H12ClNO2S |
Peso molecular |
221.71 g/mol |
Nombre IUPAC |
5-(tert-butylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12ClNO2S/c1-8(2,3)13-4-5-6(9)7(11)10-12-5/h4H2,1-3H3,(H,10,11) |
Clave InChI |
XWLZWHRWRGHBLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCC1=C(C(=O)NO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
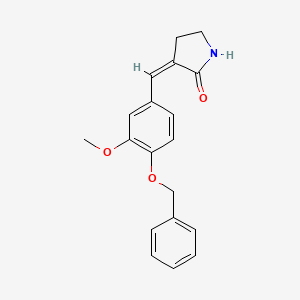
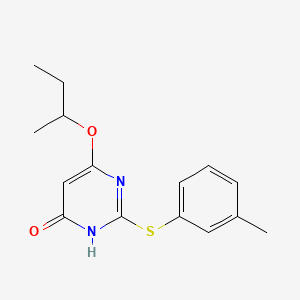
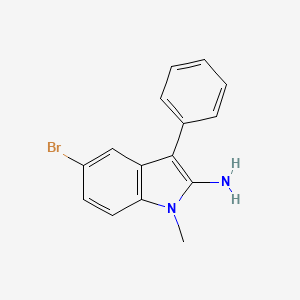
![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
![(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12910765.png)
